molecular formula C22H34O4 B12107778 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid

7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid

Cat. No.: B12107778
M. Wt: 362.5 g/mol
InChI Key: CNNBNXXMENIOCQ-RKZGRAQHSA-N
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Description

7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid: 10,11-Dehydroxy Limaprost , is a bioactive compound with intriguing properties. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthetic routes for 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid involve several steps. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as esterification, cyclization, and oxidation.

Industrial Production:: Industrial production methods typically rely on efficient and scalable processes. Researchers and manufacturers optimize these methods to achieve high yields and purity. Unfortunately, I don’t have specific industrial production details for this compound.

Chemical Reactions Analysis

Reactions:: 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid may undergo various reactions, including:

    Oxidation: Conversion of functional groups (e.g., alcohols to ketones).

    Reduction: Reduction of carbonyl groups (e.g., ketones to alcohols).

    Substitution: Replacement of functional groups (e.g., ester hydrolysis).

    Cyclization: Formation of cyclic structures.

Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Acid or base-catalyzed hydrolysis.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The major products depend on the reaction type. For instance, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid finds applications in:

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory properties).

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its impact on cellular pathways.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Unfortunately, I don’t have detailed information on this aspect.

Comparison with Similar Compounds

While I lack direct comparisons, researchers often explore related compounds like prostaglandins and analogs. Highlighting its uniqueness would require a thorough analysis of structural features and biological activities.

Remember, scientific advancements continually refine our understanding of compounds like 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(E)-7-[2-[(E)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid

InChI

InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+

InChI Key

CNNBNXXMENIOCQ-RKZGRAQHSA-N

Isomeric SMILES

CCCCC(C)CC(/C=C/C1C=CC(=O)C1CCCC/C=C/C(=O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

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